molecular formula C11H14O2S B14025602 Ethyl 4-methyl-3-(methylthio)benzoate

Ethyl 4-methyl-3-(methylthio)benzoate

Cat. No.: B14025602
M. Wt: 210.29 g/mol
InChI Key: VHVZRIUUOMMKLP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-(methylthio)benzoate is an organic compound with the molecular formula C10H12O2S. It is an ester derived from benzoic acid and is characterized by the presence of a methylthio group attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-3-(methylthio)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-methyl-3-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(methylthio)benzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the methylthio group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-methyl-3-(methylthio)benzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methylbenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    Ethyl 3-methyl-4-(methylthio)benzoate: Positional isomer with the methylthio group at a different position on the benzene ring.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

ethyl 4-methyl-3-methylsulfanylbenzoate

InChI

InChI=1S/C11H14O2S/c1-4-13-11(12)9-6-5-8(2)10(7-9)14-3/h5-7H,4H2,1-3H3

InChI Key

VHVZRIUUOMMKLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)SC

Origin of Product

United States

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